6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine, trifluoromethyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of 4-(trifluoromethyl)pyridine to introduce the chlorine atom at the 6-position. This is followed by the formation of the carboxamide group through an amide coupling reaction with oxan-4-ylamine. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to optimize the reaction conditions and ensure consistent product quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity is studied for potential use in pharmaceuticals, including as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, such as herbicides or insecticides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-(trifluoromethyl)pyridine-2-carboxamide: Lacks the oxan-4-yl group, which may affect its biological activity and solubility.
N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide: Lacks the chlorine atom, potentially altering its reactivity and interaction with biological targets.
6-chloro-N-(oxan-4-yl)pyridine-2-carboxamide: Lacks the trifluoromethyl group, which may reduce its lipophilicity and membrane permeability.
Uniqueness
The presence of both the trifluoromethyl and oxan-4-yl groups in 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide makes it unique, providing a balance of lipophilicity and hydrogen-bonding capability. This combination enhances its potential as a versatile compound in various applications, from pharmaceuticals to agrochemicals.
Properties
IUPAC Name |
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c13-10-6-7(12(14,15)16)5-9(18-10)11(19)17-8-1-3-20-4-2-8/h5-6,8H,1-4H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFHZNCSFLAVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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